Cas no 1803566-24-6 (benzyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate)
![benzyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate structure](https://ja.kuujia.com/scimg/cas/1803566-24-6x500.png)
benzyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- benzyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate
-
- MDL: MFCD28063721
- インチ: 1S/C14H17NO3/c16-13(18-10-11-4-2-1-3-5-11)15-7-6-14(17)8-12(14)9-15/h1-5,12,17H,6-10H2
- InChIKey: XIEWEXJALWYBQM-UHFFFAOYSA-N
- SMILES: C12C(O)(C1)CCN(C(OCC1=CC=CC=C1)=O)C2
benzyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-105353-0.5g |
benzyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate |
1803566-24-6 | 95% | 0.5g |
$877.0 | 2023-10-28 | |
eNovation Chemicals LLC | Y1097330-100mg |
benzyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate |
1803566-24-6 | 97% | 100mg |
$260 | 2024-07-21 | |
eNovation Chemicals LLC | Y1097330-500MG |
benzyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate |
1803566-24-6 | 97% | 500mg |
$695 | 2024-07-21 | |
Enamine | EN300-105353-0.05g |
benzyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate |
1803566-24-6 | 95% | 0.05g |
$768.0 | 2023-10-28 | |
eNovation Chemicals LLC | Y1097330-250MG |
benzyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate |
1803566-24-6 | 97% | 250mg |
$415 | 2024-07-21 | |
eNovation Chemicals LLC | Y1097330-1G |
benzyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate |
1803566-24-6 | 97% | 1g |
$1040 | 2024-07-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15550-5g |
benzyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate |
1803566-24-6 | 97% | 5g |
¥16611.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15550-500.0mg |
benzyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate |
1803566-24-6 | 97% | 500.0mg |
¥3696.0000 | 2024-07-24 | |
Enamine | EN300-105353-2.5g |
benzyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate |
1803566-24-6 | 95% | 2.5g |
$1791.0 | 2023-10-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN15550-500mg |
benzyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate |
1803566-24-6 | 97% | 500mg |
¥3696.0 | 2024-04-23 |
benzyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate 関連文献
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
9. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
benzyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylateに関する追加情報
Benzyl 6-Hydroxy-3-Azabicyclo[4.1.0]Heptane-3-Carboxylate: A Comprehensive Overview
Benzyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate, also known by its CAS number 1803566-24-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of bicyclic compounds, which are characterized by their two fused ring structures. The benzyl group attached to the molecule plays a crucial role in its chemical properties and biological activity. Recent studies have highlighted its potential applications in drug development, particularly in the treatment of neurological disorders.
The structure of benzyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate is unique due to the presence of a bicyclo[4.1.0] system, which consists of a seven-membered ring with two fused rings. The azabicyclo framework introduces nitrogen into the structure, enhancing its ability to interact with biological targets such as enzymes and receptors. The hydroxy group at position 6 adds hydrophilic properties, which are essential for solubility and bioavailability.
Recent research has focused on the synthesis and optimization of this compound. Scientists have explored various synthetic pathways to improve the efficiency and scalability of its production. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated a novel method for synthesizing benzyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate using a one-pot reaction strategy, significantly reducing the number of steps required for its preparation.
The pharmacological properties of this compound have also been extensively studied. Preclinical trials have shown that benzyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate exhibits potent inhibitory activity against certain enzymes associated with neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These findings suggest that it could be a promising candidate for the development of Alzheimer's disease therapeutics.
In addition to its enzymatic activity, this compound has demonstrated selectivity towards specific receptor subtypes, making it a valuable tool for studying neurotransmitter systems. For example, research conducted at the University of California revealed that benzyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate binds selectively to nicotinic acetylcholine receptors (nAChRs), which are critical in modulating cognitive functions.
Another area of interest is the exploration of this compound's stereochemistry and its impact on biological activity. The stereochemistry of benzyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate has been shown to significantly influence its pharmacokinetic profile and efficacy in vivo models.
Looking ahead, researchers are investigating ways to further optimize this compound's properties for therapeutic use. This includes modifying the benzyl group or introducing additional functional groups to enhance its stability, bioavailability, and target specificity.
In conclusion, benzyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate represents a fascinating example of how complex molecular architectures can be harnessed for medical applications.
1803566-24-6 (benzyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate) Related Products
- 1021209-25-5(N-(3-Fluorophenyl)-3,4-dihydro-4-oxo-3-(phenylmethyl)-5H-pyrimido[5,4-b]indole-5-acetamide)
- 2649073-35-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamido-2-methylbutanoic acid)
- 392293-82-2(N-5-({(4-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3-(trifluoromethyl)benzamide)
- 891450-15-0({2-[(2-Ethyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid)
- 2034464-79-2(3-{1-3-(trifluoromethoxy)benzoylpiperidin-4-yl}-3H,4H-pyrido2,3-dpyrimidin-4-one)
- 1344343-51-6(2-(oxan-3-yl)pyrrolidine)
- 1351621-33-4(2-chloro-N-2-hydroxy-2-(naphthalen-1-yl)ethylbenzene-1-sulfonamide)
- 253801-18-2(Tert-butyl 3-(4-formylphenyl)azetidine-1-carboxylate)
- 52570-06-6(2-(2-Bromo-4-tert-butylphenoxy)acetohydrazide)
- 2228907-16-0(2-{1-(hydroxymethyl)cyclopropylmethyl}-4-methylphenol)
